Fmoc-Glu(OtBu)-OPfp consists of three key components:
Fmoc-Glu(OtBu)-OPfp is a versatile building block for incorporating glutamic acid into peptides due to several advantages:
Fmoc-Glu(OtBu)-OPfp finds applications in the synthesis of various peptides for research purposes, including:
Fmoc-Glu(OtBu)-OPfp, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-glutamic acid 5-tert-butyl ester, is a derivative of L-glutamic acid that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino and carboxy groups during various
While Fmoc-Glu(OtBu)-OPfp itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. For instance, peptides containing L-glutamic acid are known to play roles in neurotransmission and cellular signaling. Additionally, compounds similar to Fmoc-Glu(OtBu)-OPfp have been studied for their potential as radiopharmaceuticals, particularly in targeting bone tissues .
The synthesis of Fmoc-Glu(OtBu)-OPfp typically involves several key steps:
Fmoc-Glu(OtBu)-OPfp is primarily used in:
Interaction studies involving Fmoc-Glu(OtBu)-OPfp often focus on its role in peptide interactions with biological targets. Research has shown that peptides synthesized using this compound can interact with receptors or enzymes, influencing biological pathways. Additionally, studies on similar compounds have explored their binding affinities and mechanisms of action in various biological systems .
Fmoc-Glu(OtBu)-OPfp shares structural similarities with several other compounds that also contain the Fmoc protecting group and variations of glutamic acid derivatives. Here are some comparable compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
Fmoc-L-Glutamic Acid 5-tert-butyl Ester | 71989-18-9 | Basic structure; lacks additional functional groups |
Fmoc-L-Glutamic Acid | 14220-97-0 | No tert-butyl ester; simpler structure |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic Acid | 204251-24-1 | Similar Fmoc protection but different esterification |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic Acid | 159751-46-9 | Longer carbon chain; different functional groups |
These compounds demonstrate variations in their side chains and functional groups while maintaining the core characteristics of glutamic acid derivatives protected by the Fmoc group. The presence of the tert-butyl group in Fmoc-Glu(OtBu)-OPfp contributes to its unique stability and solubility properties compared to its analogs .
Irritant